4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one

Description

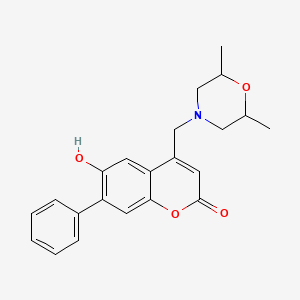

4-((2,6-Dimethylmorpholino)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one is a synthetic chromen-2-one derivative with a complex substitution pattern. Its core structure consists of a 2H-chromen-2-one scaffold modified at position 4 with a (2,6-dimethylmorpholino)methyl group, position 6 with a hydroxyl group, and position 7 with a phenyl ring. The morpholino substituent introduces a nitrogen-containing heterocycle, which may enhance solubility and biological interactions compared to simpler alkyl or aryl groups.

Properties

IUPAC Name |

4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-hydroxy-7-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-14-11-23(12-15(2)26-14)13-17-8-22(25)27-21-10-18(20(24)9-19(17)21)16-6-4-3-5-7-16/h3-10,14-15,24H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHYWLFQNNGBQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions to form the chromen-2-one scaffold.

Introduction of the morpholine moiety: The morpholine ring can be introduced via a nucleophilic substitution reaction, where 2,6-dimethylmorpholine is reacted with a suitable leaving group on the chromen-2-one core.

Hydroxylation and phenylation: The hydroxy group at the 6-position and the phenyl group at the 7-position can be introduced through selective hydroxylation and phenylation reactions, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group at the 6-position can be oxidized to form a ketone.

Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

Substitution: The phenyl group at the 7-position can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of 6-keto derivatives.

Reduction: Formation of dihydrochromen-2-one derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for developing new compounds with desired properties.

Reactions:

- Oxidation : The hydroxy group can be oxidized to form ketones.

- Reduction : The chromenone core can be reduced to yield dihydro derivatives.

- Substitution : Electrophilic aromatic substitution can modify the phenyl group.

Biology

The compound has been investigated for its biological activities , particularly its potential as an antimicrobial and anticancer agent. Research indicates that it may exhibit significant activity against various bacterial strains and cancer cell lines.

Case Study Example :

A study demonstrated that derivatives of this compound showed promising results in inhibiting the growth of resistant bacterial strains such as Staphylococcus aureus, indicating its potential as a novel antibacterial agent .

Medicine

In medicinal chemistry, the compound is explored for its therapeutic effects , including anti-inflammatory and antioxidant activities. Its interactions with specific molecular targets suggest it could modulate pathways involved in disease processes.

Mechanism of Action :

- Enzyme Inhibition : It may inhibit enzymes critical for metabolic pathways.

- Receptor Modulation : The compound can influence receptor activity, affecting signal transduction.

- Gene Expression Regulation : It may alter the transcription of genes involved in inflammation and cancer progression.

Industrial Applications

The industrial sector utilizes this compound in developing novel materials and chemical processes. Its unique properties allow for applications in formulating specialty chemicals and materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with receptors: Modulating the activity of cell surface or intracellular receptors.

Affecting gene expression: Influencing the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Research Findings and Implications

- Structure-Activity Relationships (SAR): Substituent bulk and polarity critically modulate bioactivity. Morpholino groups may balance lipophilicity and solubility, enhancing drug-like properties compared to purely hydrophobic substituents.

- Unanswered Questions : The target compound’s specific biological targets, pharmacokinetics, and toxicity remain uncharacterized. Comparative studies using SHELX-refined structures and Mercury-based packing analysis could clarify its unique advantages .

Biological Activity

4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-ones, characterized by its complex structure which includes a chromenone core, a morpholine moiety, and a phenyl group. This compound has garnered attention for its diverse biological activities, including anti-cancer properties and potential therapeutic applications in various diseases.

Chemical Structure and Properties

The compound's IUPAC name is 4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-hydroxy-7-phenylchromen-2-one. Its molecular formula is C22H23NO4, with a molecular weight of approximately 365.43 g/mol. The structural features contribute to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-hydroxy-7-phenylchromen-2-one |

| Molecular Formula | C22H23NO4 |

| Molecular Weight | 365.43 g/mol |

| CAS Number | 859116-22-6 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It can modulate the activity of cell surface or intracellular receptors, influencing signal transduction pathways.

- Gene Expression : The compound may affect the transcription and translation processes of genes related to various biological functions.

Anti-Cancer Properties

Several studies have highlighted the anti-proliferative effects of this compound against various cancer cell lines:

- Cell Line Studies : In vitro studies demonstrated significant growth inhibition against several cancer cell lines including A549 (lung), MDA-MB-231 (breast), HCT-15 (colon), and HepG2 (liver) using MTT assays. For instance, a related morpholine-linked coumarin derivative showed an IC50 value of 0.80 ± 0.22 μM against MG-63 osteosarcoma cells, indicating strong anti-cancer potential .

- Mechanistic Insights : The induction of apoptosis was observed in MG-63 cells treated with similar compounds, characterized by morphological changes, sub-G1 phase arrest, and increased levels of reactive oxygen species (ROS) .

Other Biological Activities

The compound has also been investigated for its potential as a selective phosphodiesterase (PDE) inhibitor:

- PDE Inhibition : Compounds structurally related to this compound have shown promising results as selective PDE inhibitors, which are important in managing inflammatory conditions .

Study on Morpholine Derivatives

A series of morpholine-linked coumarin derivatives were synthesized and evaluated for their biological activities. One notable study found that these derivatives exhibited significant anti-proliferative effects across multiple cancer cell lines . The study provided insights into the structure–activity relationships (SAR) that could guide further development.

Potential Therapeutic Applications

Research indicates that compounds like this compound may be useful in treating chronic inflammatory disorders due to their ability to inhibit PDEs, thus modulating inflammatory responses .

Q & A

Basic: What synthetic methodologies are reported for synthesizing 4-((2,6-dimethylmorpholino)methyl)-6-hydroxy-7-phenyl-2H-chromen-2-one?

Methodological Answer:

The compound can be synthesized via multi-step routes involving:

- Solid-phase reactions : Using malonic acid and phenol derivatives in phosphorous oxychloride (POCl₃) with ZnCl₂ as a catalyst, following protocols for chromen-2-one core formation .

- Coupling strategies : For introducing the 2,6-dimethylmorpholino group, coupling agents like dicyclohexylcarbodiimide (DCC) with 4-(dimethylamino)pyridine (DMAP) in surfactant-enhanced systems (e.g., TPGS-750-M-H₂O) have been employed for similar morpholino-modified compounds .

- Functionalization : Post-synthetic modifications, such as alkylation or amination, can introduce the phenyl and hydroxy groups at specific positions, guided by protecting-group chemistry .

Basic: How is the crystal structure of this compound resolved, and what software tools are recommended?

Methodological Answer:

- X-ray crystallography : Single-crystal X-ray diffraction is the gold standard. Data collection and refinement use SHELX programs (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) .

- Visualization and analysis : Mercury (Cambridge Crystallographic Data Centre) enables void visualization, packing similarity calculations, and intermolecular interaction analysis (e.g., π-π stacking in ) .

- Handling disorders : For disordered moieties (e.g., methyl groups), partial occupancy refinement and constraints are applied to maintain reasonable thermal parameters .

Advanced: How can researchers resolve contradictions between computational and experimental structural data?

Methodological Answer:

- Cross-validation : Compare X-ray-derived bond lengths/angles with density functional theory (DFT) calculations. Use Mercury’s Materials Module to assess packing patterns against predicted crystal structures .

- Dynamic vs. static disorder : Differentiate between thermal motion (modeled with anisotropic displacement parameters) and true crystallographic disorder using residual density maps .

- Spectroscopic corroboration : Validate hydrogen-bonding networks or conformers via NMR (e.g., NOESY for spatial proximity) or IR spectroscopy, though direct evidence for this compound is limited in the provided data.

Advanced: What strategies optimize pharmacokinetic properties like lung retention for inhaled derivatives?

Methodological Answer:

- Solubility modulation : Design low-solubility analogs to form slow-dissolving particulate depots in the lung, as demonstrated for morpholino-containing PI3K inhibitors (e.g., GSK2292767A) .

- Lysosomal trapping : Introduce basic amines to enhance retention via protonation in acidic organelles (e.g., lysosomes), though this requires balancing pKa and tissue binding .

- In vitro assays : Use lung epithelial cell monolayers (e.g., Calu-3) to measure permeability and aerosolized formulations to simulate deposition.

Basic: Which spectroscopic techniques confirm the compound’s purity and structural integrity?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to verify the chromen-2-one core, phenyl group aromatic signals, and morpholino methyl protons (δ ~1.2–1.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation and LC-MS to detect impurities.

- Chromatography : HPLC with UV detection (λ ~300–350 nm for chromen-2-one absorption) to assess purity .

Advanced: How are intermolecular interactions analyzed to predict stability and polymorphism?

Methodological Answer:

- Mercury’s Materials Module : Quantify π-π stacking (e.g., centroid distances < 4.0 Å), hydrogen bonds, and van der Waals contacts in crystal packing .

- Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) identify polymorphic transitions or degradation pathways.

- Hirshfeld surface analysis : Map intermolecular contact contributions (e.g., H-bonding vs. C–H···π interactions) to prioritize stable crystal forms .

Advanced: What in vitro models are suitable for evaluating biological activity, such as kinase inhibition?

Methodological Answer:

- Kinase assays : Use recombinant enzyme systems (e.g., Polo-like kinase 4 for analogs like CFI-400945) with ATP-binding site competition measured via fluorescence polarization .

- Cell-based models : Cancer cell lines (e.g., A549 for lung retention studies) treated with the compound to assess IC₅₀ values via MTT or CellTiter-Glo assays .

- Mechanistic studies : Western blotting for downstream targets (e.g., phospho-proteins) to confirm pathway modulation .

Basic: How is regioselectivity achieved during the synthesis of substituted chromen-2-ones?

Methodological Answer:

- Directing groups : Use hydroxyl or methoxy groups at specific positions (e.g., C6 hydroxy in ) to guide electrophilic substitution.

- Protection/deprotection : Temporarily block reactive sites (e.g., silyl ethers for –OH protection) during functionalization .

- Catalytic control : ZnCl₂ in POCl₃-mediated reactions directs cyclization to form the chromen-2-one core .

Advanced: How can researchers address low yield or byproduct formation in the final coupling step?

Methodological Answer:

- Surfactant systems : Use TPGS-750-M-H₂O to enhance reagent solubility and reduce side reactions in morpholino coupling steps .

- Temperature optimization : Lower reaction temperatures (e.g., 0–5°C) minimize undesired nucleophilic attacks.

- Chromatographic monitoring : TLC or UPLC-MS tracks reaction progress, enabling early termination to reduce degradation .

Basic: What databases and tools are recommended for structural analogs and SAR studies?

Methodological Answer:

- Cambridge Structural Database (CSD) : Search for chromen-2-one derivatives with morpholino or phenyl substituents using ConQuest .

- PubChem/BioAssay : Retrieve bioactivity data for structurally similar compounds (e.g., kinase inhibitors in ).

- Cheminformatics tools : Schrödinger’s Maestro or OpenEye’s ROCS for 3D shape similarity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.